molecular formula C9H11N3O B3240807 5-acetyl-2-propyl-1H-imidazole-4-carbonitrile CAS No. 144690-06-2

5-acetyl-2-propyl-1H-imidazole-4-carbonitrile

Cat. No.: B3240807
CAS No.: 144690-06-2
M. Wt: 177.2 g/mol
InChI Key: ILQNHPWHRSDNHX-UHFFFAOYSA-N
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Description

5-Acetyl-2-propyl-1H-imidazole-4-carbonitrile is a substituted imidazole derivative characterized by a propyl group at position 2, an acetyl group at position 5, and a carbonitrile substituent at position 2. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, which confers unique electronic and steric properties. For instance, imidazole derivatives with electron-withdrawing groups (e.g., nitro, acetyl, or carbonitrile) are often explored in pharmaceuticals and agrochemicals due to their stability and interaction with biological targets .

Properties

IUPAC Name

5-acetyl-2-propyl-1H-imidazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-3-4-8-11-7(5-10)9(12-8)6(2)13/h3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQNHPWHRSDNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-propyl-1H-imidazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing nitrile and acetyl groups. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-propyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The acetyl and nitrile groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

5-acetyl-2-propyl-1H-imidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-acetyl-2-propyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The table below compares 5-acetyl-2-propyl-1H-imidazole-4-carbonitrile with three structurally related imidazole derivatives:

Compound Name Substituents (Position) Key Properties/Applications References
This compound 2-propyl, 4-carbonitrile, 5-acetyl Hypothesized applications in drug design (acetyl may enhance lipophilicity; carbonitrile aids in hydrogen bonding)
1,2-Dimethyl-5-nitro-1H-imidazole 1,2-dimethyl, 5-nitro Antimicrobial activity (nitro group enhances electrophilicity and redox reactivity)
1H-Imidazole-2-carbonitrile 2-carbonitrile Intermediate in synthesis of kinase inhibitors; high solubility in polar solvents
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols 4-phenyl, 5-nitro, ethanol side chain Antiparasitic agents (nitro group critical for prodrug activation)

Detailed Analysis:

Substituent Effects on Reactivity 5-Acetyl vs. 5-Nitro Groups: The acetyl group in the target compound is less electrophilic than the nitro group in analogs like 1,2-dimethyl-5-nitro-1H-imidazole. This reduces redox-driven activation (common in antiparasitic nitroimidazoles) but may improve metabolic stability . Carbonitrile Position: The 4-carbonitrile group in the target compound contrasts with 2-carbonitrile in 1H-imidazole-2-carbonitrile.

Biological Activity

  • Nitroimidazoles (e.g., metronidazole analogs) rely on nitro group reduction for activity, whereas the acetyl group in the target compound suggests divergent mechanisms, possibly targeting enzymes via acetyl-lysine mimicry.
  • The propyl group at position 2 may enhance membrane permeability due to increased hydrophobicity compared to methyl or phenyl substituents in other analogs .

Synthetic Pathways The synthesis of 5-nitroimidazoles often employs TDAE (tetrakis(dimethylamino)ethylene) methodology for coupling reactions, as seen in . The acetyl and carbonitrile groups in the target compound likely require alternative strategies, such as nucleophilic substitution or cyanation reactions .

Biological Activity

5-acetyl-2-propyl-1H-imidazole-4-carbonitrile is an organic compound with the molecular formula C9H11N3O. This compound belongs to the imidazole family and has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This is primarily attributed to its ability to inhibit the growth of various pathogens by targeting specific enzymes or receptors involved in microbial proliferation. The compound's mechanism of action often involves binding to molecular targets, which modulates enzymatic activity and disrupts cellular processes critical for survival.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.

Bacterial Strain MIC (μg/mL) Standard Control (μg/mL)
Staphylococcus aureus12.52 (Ciprofloxacin)
Escherichia coli102 (Ciprofloxacin)

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against viruses such as HSV-1 (Herpes Simplex Virus). In vitro studies have demonstrated that this compound can inhibit viral replication effectively.

Case Study: Antiviral Screening

In a primary screening for antiviral activity, the compound showed promising results against HSV-1, with a significant reduction in viral titers observed at varying concentrations.

Virus EC50 (μg/mL) Control EC50 (μg/mL)
Herpes Simplex Virus (HSV-1)205 (Acyclovir)

Anticancer Potential

The anticancer potential of this compound has been explored in various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through multiple pathways.

Research Findings

Recent studies have reported that the compound can significantly reduce cell viability in cancerous cells, suggesting its potential as a therapeutic agent.

Cancer Cell Line IC50 (μM) Standard Control IC50 (μM)
HeLa (Cervical Cancer)1510 (Doxorubicin)
MCF-7 (Breast Cancer)128 (Tamoxifen)

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit key enzymes involved in metabolic pathways or interfere with viral replication mechanisms. The presence of both acetyl and propyl groups enhances its reactivity and biological efficacy.

Summary of Mechanisms

  • Enzyme Inhibition : Binds to enzymes critical for microbial growth.
  • Viral Replication Interference : Disrupts viral life cycles by targeting replication enzymes.
  • Apoptosis Induction : Triggers programmed cell death in cancer cells through various signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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